Casopitant

Descripción

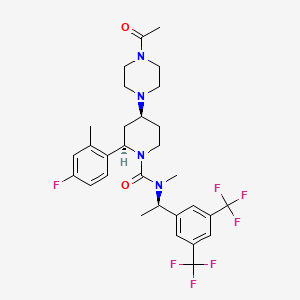

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGTZCKQRWXCHW-WMTVXVAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F7N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961762 |

Source

|

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-27-3, 852393-14-7 |

Source

|

| Record name | Casopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW679769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Casopitant's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (B1241461) (codenamed GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] While its clinical development was primarily focused on the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), its mechanism of action within the central nervous system (CNS) holds significant interest for researchers in neuropharmacology.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the CNS, detailing its molecular target, signaling pathways, and available preclinical and clinical data.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the neurokinin-1 (NK1) receptor, the principal receptor for the neuropeptide Substance P (SP).[1][2] In the CNS, the SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including the regulation of emesis, mood, anxiety, and pain processing.[1][4]

High-Affinity Binding to the NK1 Receptor

| Compound | Receptor | Species | Binding Affinity (Ki) | Reference |

| This compound | NK1 | Ferret | 0.16 nmol/L | [5] |

Table 1: Binding Affinity of this compound

Central Nervous System Penetration and Distribution

For a centrally acting agent, the ability to cross the blood-brain barrier is critical. Preclinical studies using radiolabeled [14C]this compound in ferrets have demonstrated that this compound readily penetrates the CNS. Following a single intraperitoneal dose, plasma and brain concentrations of this compound were approximately equal at two hours post-dosing.[5] The parent compound was the predominant radioactive component found in the brain, accounting for approximately 76% of the radioactivity.[5] Two major oxidative metabolites, M1 (hydroxylated this compound) and M2 (ketone product of M1), were also detected in the brain, accounting for approximately 19% and 3% of the radioactivity, respectively.[5] Importantly, both metabolites were found to have a similar potency to the parent compound for the ferret brain cortical NK1 receptor, suggesting they may contribute to the overall pharmacological effect.[5]

| Compound | Tissue | % of Radioactivity | Reference |

| This compound (parent) | Brain | ~76% | [5] |

| Metabolite M1 | Brain | ~19% | [5] |

| Metabolite M2 | Brain | ~3% | [5] |

Table 2: Brain Distribution of this compound and its Major Metabolites in Ferrets

Signaling Pathways

The antagonism of the NK1 receptor by this compound interrupts the downstream signaling cascade initiated by Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This initiates a signaling cascade that results in the generation of intracellular second messengers and subsequent cellular responses. This compound, by competitively blocking the binding of Substance P, prevents the initiation of this cascade.

References

- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Casopitant: A Technical Overview of its Binding Affinity and Selectivity for the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant (B1241461) (codenamed GW679769) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] It has been investigated for its therapeutic potential in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5] this compound competitively binds to and blocks the activity of the NK1 receptor, thereby inhibiting the binding of its endogenous ligand, Substance P.[6] This technical guide provides a detailed overview of the binding affinity and selectivity of this compound for the NK1 receptor, including experimental methodologies and relevant signaling pathways.

Data Presentation

While specific quantitative binding affinity data (such as Ki or IC50 values) for this compound at the human NK1 receptor are not widely available in public literature, preclinical studies have consistently characterized it as a high-affinity antagonist.[1][3] The selectivity of this compound is also well-established, with studies indicating it has little to no significant affinity for a range of other receptors implicated in emesis and other neurological functions.[3]

Table 1: this compound Binding Affinity for the NK1 Receptor

| Target Receptor | Ligand | Species | Affinity |

| Neurokinin-1 (NK1) | This compound | Ferret (brain) | High |

| Neurokinin-1 (NK1) | This compound | Human | High (Inferred from clinical efficacy) |

Note: Specific Ki or IC50 values for human NK1 receptors are not publicly available.

Table 2: this compound Receptor Selectivity Profile

| Receptor Target | Binding Affinity |

| Neurokinin-1 (NK1) | High |

| Dopamine D2 | Low / Negligible |

| Serotonin 5-HT3 | Low / Negligible |

| Muscarinic Cholinergic | Low / Negligible |

| Histamine H1 | Low / Negligible |

Note: This table is based on qualitative descriptions from preclinical studies. Specific binding data across a wide panel of receptors are not publicly detailed.

Experimental Protocols

The binding affinity and selectivity of NK1 receptor antagonists like this compound are typically determined using a combination of in vitro radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This assay is a standard method to determine the affinity of a test compound (this compound) for a target receptor (NK1) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity NK1 receptor radioligand, such as [125I]Substance P or a radiolabeled non-peptide antagonist.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like aprepitant).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity and reduce non-specific binding.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Cultured cells expressing the NK1 receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, only the radioligand and buffer are added.

-

For non-specific binding wells, the radioligand and a saturating concentration of the non-labeled ligand are added.

-

The reaction is initiated by adding the prepared cell membranes.

-

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Mandatory Visualizations

NK1 Receptor Signaling Pathway

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a Radioligand Competition Binding Assay.

Logical Relationship for Selectivity Assessment

Caption: Logical Flow for Determining Receptor Selectivity.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Casopitant

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, intended for laboratory-scale use. The document details a plausible synthetic pathway, purification methodologies, and the analytical characterization of the final compound. Included are experimental protocols derived from analogous synthetic transformations, quantitative data for key parameters, and visualizations of the relevant biological signaling pathway and experimental workflows to aid researchers in their understanding and practical application of this information.

Introduction

This compound, with the IUPAC name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, is a neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor is the preferred receptor for the neuropeptide Substance P, and its antagonism has been a therapeutic target for various conditions, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] This guide outlines a laboratory-scale approach to synthesize and purify this compound, providing researchers with the necessary information to produce this compound for investigational purposes.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the downstream activation of various intracellular signaling pathways, ultimately mitigating the emetic response.

Figure 1: Simplified NK1 Receptor Signaling Pathway and Inhibition by this compound

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the chiral piperidine (B6355638) core and subsequent coupling with the other key fragments. The following represents a plausible synthetic workflow for laboratory-scale preparation.

Figure 2: General Workflow for the Synthesis of this compound

Experimental Protocols

The following protocols are illustrative and may require optimization for specific laboratory conditions.

Step 1: Synthesis of a Chiral Piperidine Intermediate

The synthesis of the chiral piperidine core is a critical part of the overall synthesis. One potential approach involves the asymmetric reduction of a corresponding pyridine (B92270) precursor. While a specific protocol for the exact this compound intermediate is not publicly detailed, a general procedure for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts can be adapted.[1][5]

-

Reaction: Asymmetric hydrogenation of a suitable N-protected 2-(4-fluoro-2-methylphenyl)-4-aminopyridinium salt.

-

Reagents and Conditions:

-

Substrate: N-benzyl-2-(4-fluoro-2-methylphenyl)-4-nitropyridinium bromide (1.0 eq)

-

Catalyst: [Rh(COD)Cl]₂ (0.5 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) (1.1 mol%)

-

Solvent: Methanol

-

Reducing Agent: H₂ (50 atm)

-

Temperature: 50 °C

-

Time: 24 hours

-

-

Procedure:

-

To a high-pressure autoclave, add the pyridinium salt, rhodium precursor, and chiral ligand.

-

Purge the autoclave with nitrogen, then add degassed methanol.

-

Pressurize the autoclave with hydrogen to 50 atm.

-

Heat the reaction mixture to 50 °C and stir for 24 hours.

-

Cool the reaction to room temperature and carefully vent the hydrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting nitro-piperidine is then reduced to the amine, for example, using H₂/Pd-C in ethanol.

-

The amine is then protected (e.g., as a Boc-derivative) for further steps.

-

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Coupling with 1-acetylpiperazine

-

Reaction: Reductive amination of the protected piperidin-4-one with 1-acetylpiperazine.

-

Reagents and Conditions:

-

Substrate: N-Boc-(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one (1.0 eq)

-

Reagent: 1-acetylpiperazine (1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (B8407120) (1.5 eq)

-

Solvent: Dichloroethane (DCE)

-

Acid catalyst: Acetic acid (catalytic amount)

-

Temperature: Room temperature

-

Time: 12 hours

-

-

Procedure:

-

Dissolve the piperidinone and 1-acetylpiperazine in DCE.

-

Add a catalytic amount of acetic acid.

-

Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Carbamoylation

-

Reaction: Formation of the urea (B33335) linkage.

-

Reagents and Conditions:

-

Substrate: The product from Step 2 after Boc-deprotection and N-methylation (1.0 eq)

-

Reagent: (1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl isocyanate (1.1 eq) or a suitable carbamoyl (B1232498) chloride precursor.

-

Base: Triethylamine (B128534) (1.5 eq)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0 °C to room temperature

-

Time: 4 hours

-

-

Procedure:

-

Dissolve the piperidine amine in DCM and cool to 0 °C.

-

Add triethylamine followed by the dropwise addition of the isocyanate or carbamoyl chloride.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the final compound is crucial to obtain material of high purity suitable for research purposes. A combination of chromatographic and crystallization techniques is typically employed.

References

- 1. osti.gov [osti.gov]

- 2. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

The Rise and Discontinuation of Casopitant: A Technical Review of a Potent Antiemetic

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

Casopitant (B1241461) (codenamed GW679769), a potent and selective neurokinin-1 (NK1) receptor antagonist, emerged from the laboratories of GlaxoSmithKline as a promising therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its development reached late-stage clinical trials, demonstrating significant efficacy in mitigating these distressing side effects of medical treatments. However, despite its promising clinical performance, the journey of this compound did not culminate in regulatory approval. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the fields of pharmacology and oncology.

Introduction: The Unmet Need in Emesis Control

Chemotherapy-induced nausea and vomiting remains a significant burden for cancer patients, often leading to a decreased quality of life and, in some cases, non-compliance with life-saving treatments. The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. While the introduction of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists in the 1990s marked a significant advancement in managing acute CINV, delayed-onset nausea and vomiting, occurring 24 to 120 hours after chemotherapy, remained a clinical challenge.

The discovery of the role of Substance P, a neuropeptide that exerts its effects through the NK1 receptor, in the emetic reflex pathway opened a new avenue for antiemetic drug development. The NK1 receptor is densely expressed in key areas of the brainstem involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema. Blockade of this receptor was hypothesized to provide a broader spectrum of antiemetic activity, particularly against delayed CINV. This hypothesis spurred the development of a new class of drugs: the NK1 receptor antagonists, with this compound being a prominent second-generation candidate.

Discovery and Preclinical Development of this compound (GW679769)

Preclinical Efficacy in Animal Models

The ferret is a well-established animal model for studying emesis due to its anatomical and physiological similarities to the human emetic reflex. Preclinical studies in ferrets demonstrated that this compound effectively inhibited both acute and delayed emesis induced by the highly emetogenic chemotherapeutic agent, cisplatin (B142131).

Table 1: Summary of Preclinical Pharmacokinetics of this compound in Ferrets

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed following intraperitoneal administration | |

| Brain Penetration | Plasma and brain concentrations approximately equal at 2 hours post-dosing | |

| Metabolism | Primarily metabolized into two major oxidative metabolites (M1 and M2) |

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

Substance P, the endogenous ligand for the NK1 receptor, is a key mediator of both central and peripheral emetic signals. Chemotherapeutic agents can induce the release of Substance P in both the gut and the brainstem. By binding to NK1 receptors, Substance P triggers a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting.

This compound acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and initiating this signaling cascade. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a downstream signaling pathway involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cellular response.

Clinical Development: Efficacy and Safety in Humans

This compound underwent a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its efficacy and safety in preventing CINV and PONV.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and patients revealed that this compound is orally bioavailable and demonstrates a pharmacokinetic profile suitable for once-daily dosing. The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4. This raised considerations for potential drug-drug interactions, particularly with other drugs metabolized by the same enzyme.

Table 2: Human Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Reference |

| Volume of Distribution | 300 L | |

| Clearance | 55 L/h | |

| Cmax (150 mg single dose) | ~16% increase with dexamethasone (B1670325) and ondansetron | |

| AUC (150 mg single dose) | ~28% increase with dexamethasone and ondansetron |

Phase II Clinical Trials

Phase II studies were designed to establish the optimal dose and to obtain initial evidence of the efficacy of this compound. A large, randomized, double-blind, placebo-controlled Phase II trial in patients receiving moderately emetogenic chemotherapy (MEC) demonstrated that this compound, in combination with a 5-HT3 antagonist (ondansetron) and dexamethasone, significantly improved the complete response (CR) rate (defined as no emesis and no use of rescue medication) compared to the control group.

Table 3: Efficacy of this compound in a Phase II Trial for MEC-induced CINV (Overall Phase: 0-120 hours)

| Treatment Group | Complete Response (CR) Rate | p-value vs. Control | Reference |

| Control (Ondansetron + Dexamethasone) | 69.4% | - | |

| This compound 50 mg + Control | 80.8% | 0.0127 | |

| This compound 100 mg + Control | 78.5% | 0.0127 | |

| This compound 150 mg + Control | 84.2% | 0.0127 |

Phase III Clinical Trials

The promising results from Phase II led to a robust Phase III program to confirm the efficacy and safety of this compound in larger patient populations for both MEC and highly emetogenic chemotherapy (HEC).

A multinational, randomized, double-blind, placebo-controlled Phase III trial in over 1,900 patients receiving MEC (primarily anthracycline and cyclophosphamide-based regimens) confirmed the superiority of this compound-containing regimens over the standard of care.

Table 4: Efficacy of this compound in a Phase III Trial for MEC-induced CINV (Overall Phase: 0-120 hours)

| Treatment Group | Complete Response (CR) Rate | p-value vs. Control | Reference |

| Control (Ondansetron + Dexamethasone) | 59% | - | |

| This compound (150 mg PO, Day 1) + Control | 73% | < 0.0001 | |

| This compound (150 mg PO Day 1, 50 mg PO Days 2-3) + Control | 73% | < 0.0001 | |

| This compound (90 mg IV Day 1, 50 mg PO Days 2-3) + Control | 74% | < 0.0001 |

In patients receiving HEC, primarily high-dose cisplatin, the addition of this compound to a standard antiemetic regimen of a 5-HT3 antagonist and dexamethasone also resulted in a statistically significant and clinically meaningful improvement in the control of CINV.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The incidence of adverse events was broadly similar between the this compound and control arms. The most commonly reported adverse events were consistent with those expected in a population of patients receiving chemotherapy.

Table 5: Common Adverse Events Reported in this compound Clinical Trials

| Adverse Event | Frequency | Reference |

| Neutropenia | Similar across treatment arms | |

| Alopecia | Similar across treatment arms | |

| Fatigue | Similar across treatment arms | |

| Leukopenia | Similar across treatment arms | |

| Constipation | Similar across treatment arms |

Discontinuation of Regulatory Filings

Despite the positive efficacy and safety data from the extensive Phase III program, GlaxoSmithKline announced in September 2009 the difficult decision to discontinue the regulatory filings for this compound (brand names Zunrisa/Rezonic). The company stated that this decision was made after consultation with regulatory authorities and was based on the assessment that "significant further safety data would be required to support the registration of this compound on a worldwide basis, which would take a considerable time to produce." The specific nature of the required safety data was not publicly disclosed by the company.

Experimental Protocols

NK1 Receptor Binding Assay

The affinity of this compound for the NK1 receptor was likely determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods for such assays.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human NK1 receptor. Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis Model in Ferrets

The antiemetic efficacy of this compound was evaluated in the cisplatin-induced emesis model in ferrets, a standard preclinical model for CINV.

Protocol:

-

Animal Acclimatization: Male ferrets are acclimatized to the laboratory conditions and handling procedures.

-

Dosing: Animals are pre-treated with either the test compound (this compound) at various doses or the vehicle control, typically administered orally or intraperitoneally.

-

Induction of Emesis: After a set pre-treatment time, emesis is induced by the administration of a high dose of cisplatin (e.g., 10 mg/kg, intraperitoneally).

-

Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, or longer for delayed emesis), and the number of retches and vomits are recorded by a trained observer.

-

Data Analysis: The primary endpoints are the total number of emetic episodes (retches and vomits) and the latency to the first emetic episode. The efficacy of the test compound is determined by its ability to significantly reduce the number of emetic episodes compared to the vehicle control group.

Conclusion

This compound represented a significant effort in the development of a second-generation NK1 receptor antagonist for the management of CINV and PONV. Its journey through extensive preclinical and clinical development showcased a promising efficacy and safety profile, validating the therapeutic potential of targeting the Substance P/NK1 receptor pathway. The ultimate decision to withdraw its regulatory filings, based on the need for additional long-term safety data, underscores the rigorous and often unpredictable nature of drug development. The story of this compound provides a valuable case study for the scientific community, highlighting both the successes in rational drug design and the significant hurdles that must be overcome to bring a new therapeutic agent to patients. The wealth of data generated during its development continues to contribute to our understanding of the neurobiology of emesis and the pharmacology of NK1 receptor antagonists.

In Vitro Evaluation of Casopitant's Effect on Substance P Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casopitant (GW679769) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] This technical guide provides an in-depth overview of the in vitro evaluation of this compound's effect on Substance P signaling. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of NK1 receptor antagonists and related drug development.

Introduction to Substance P and the NK1 Receptor

Substance P, an eleven-amino acid neuropeptide, is a key mediator in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][4] It exerts its effects primarily through the G protein-coupled neurokinin-1 (NK1) receptor.[3] The activation of the NK1 receptor by Substance P initiates a signaling cascade that is a critical target for therapeutic intervention in several clinical conditions.[5] NK1 receptor antagonists, such as this compound, competitively block the binding of Substance P, thereby inhibiting its downstream effects.[5][6]

This compound: A Potent and Selective NK1 Receptor Antagonist

This compound is a centrally-acting NK1 receptor antagonist that has been investigated for its antiemetic and anxiolytic properties.[7][8] In vitro studies have demonstrated its high affinity and selectivity for the NK1 receptor.[6][9]

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the available quantitative data on this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Species | Assay Type | K_i_ (nM) | Reference |

| This compound | NK1 | Ferret | Radioligand Binding | 0.16 | [8] |

| This compound | Human NK1 | Human | Radioligand Binding | Data not available |

Table 2: Functional Antagonism of Substance P-Induced Signaling by this compound

| Compound | Assay Type | Cell Line | Parameter | IC_50_ (nM) | Reference |

| This compound | Calcium Mobilization | Human NK1 expressing cells | Inhibition of Substance P-induced Ca²⁺ release | Data not available | |

| This compound | IP_3_ Accumulation | Human NK1 expressing cells | Inhibition of Substance P-induced IP_3_ production | Data not available | |

| This compound | ERK Phosphorylation | Human NK1 expressing cells | Inhibition of Substance P-induced ERK phosphorylation | Data not available |

Signaling Pathways

Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[3]

Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro NK1 Receptor Binding Assay

This assay determines the binding affinity of this compound to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Non-specific Binding Control: High concentration of unlabeled Substance P.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

-

Scintillation Fluid and Counter.

Protocol:

-

Membrane Preparation: Homogenize NK1 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), unlabeled Substance P (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation.

Caption: Workflow for an in vitro NK1 receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.

Materials:

-

Cells: Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Substance P.

-

Antagonist: this compound at various concentrations.

-

Fluorescence Plate Reader.

Protocol:

-

Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Add a solution of Substance P to each well to stimulate the NK1 receptor.

-

Real-time Measurement: Immediately begin measuring the change in fluorescence over time.

-

Data Analysis: Determine the inhibitory effect of this compound on the Substance P-induced calcium response and calculate the IC₅₀ value.

Caption: Workflow for a calcium mobilization assay.

Inositol Phosphate (IP₃) Accumulation Assay

This assay quantifies the functional antagonism of this compound by measuring the inhibition of Substance P-induced IP₃ production.

Materials:

-

Cells: Cells stably expressing the human NK1 receptor.

-

Radiolabel: [³H]-myo-inositol.

-

Stimulation Buffer: HBSS containing LiCl.

-

Agonist: Substance P.

-

Antagonist: this compound at various concentrations.

-

Anion-exchange Chromatography Columns.

-

Scintillation Counter.

Protocol:

-

Cell Labeling: Incubate the NK1 receptor-expressing cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound.

-

Stimulation: Add Substance P in the presence of LiCl (to inhibit inositol monophosphatase and allow IP₃ to accumulate) and incubate for a defined period.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphates using anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]-IP₃ using a scintillation counter.

-

Data Analysis: Determine the inhibitory effect of this compound on Substance P-induced IP₃ accumulation and calculate the IC₅₀ value.

Conclusion

This compound is a potent and selective NK1 receptor antagonist that effectively blocks Substance P signaling in vitro. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the in vitro characterization of this compound and other NK1 receptor antagonists. While specific quantitative data for this compound at the human NK1 receptor is not extensively available in public literature, the methodologies described herein can be employed to generate such data. Further research focusing on the downstream effects of this compound, such as on ERK phosphorylation, would provide a more complete understanding of its mechanism of action.

References

- 1. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [Substance P: immuno-allergic implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Casopitant: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Casopitant (B1241461), a potent and selective neurokinin-1 (NK-1) receptor antagonist. The data presented herein, derived from various animal models, offers critical insights for researchers and professionals involved in drug development and discovery.

Executive Summary

This compound demonstrates rapid absorption and extensive metabolism in key preclinical species, including mice, rats, dogs, and ferrets. The primary route of elimination is through metabolism, with subsequent excretion predominantly in the feces. While the parent compound is a major circulating component, a complex array of metabolites is formed through oxidative pathways, N-dealkylation, and glucuronidation. Notably, some metabolites show significant accumulation in tissues, a factor that warrants careful consideration in long-term toxicity studies. This document summarizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the core metabolic pathways and experimental workflows.

Pharmacokinetic Profiles in Animal Models

This compound has been evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters observed in these studies.

Table 1: Single-Dose Oral Pharmacokinetics of [¹⁴C]this compound in Mice, Rats, and Dogs

| Species | Sex | Dose (mg/kg) | Tmax (h) |

| Mouse | Male & Female | Not Specified | 0.5 - 2 |

| Rat | Male | Not Specified | 0.5 - 2 |

| Rat | Female | Not Specified | 0.5 - 2 |

| Dog | Male & Female | Not Specified | 0.5 - 2 |

Data extracted from a study on the metabolic disposition of this compound.[1][2]

Table 2: Circulating and Tissue Metabolites of this compound in Rats and Dogs

| Species | Matrix | Major Components |

| Rat | Plasma | This compound, M12 (oxidized deacetylated), M13 (hydroxylated piperazine), M31 (N-dealkylated piperazine), M134 (N-dealkylated piperazine) |

| Tissues | This compound, M31, M134, M76 (N-deacetylated), M200 (N-deacetylated N,N-deethylated) | |

| Dog | Plasma | This compound, M12, M13, M31, M134 |

| Tissues | This compound, M31, M134, M76, M200 | |

| Dog (26-week study) | Myocardium | M200, M134 |

This table summarizes the principal identified metabolites in circulation and tissues following repeated oral administration of [¹⁴C]this compound.[3]

Table 3: Brain Penetration of [¹⁴C]this compound in Ferrets

| Compound | Percentage of Radioactivity in Brain Extracts |

| This compound (Parent) | ~76% |

| M1 (Hydroxylated this compound) | ~19% |

| M2 (Ketone product of M1) | ~3% |

Data from a study on the pharmacokinetics and brain penetration of this compound in the ferret model following a single intraperitoneal dose.[4]

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in animal models, primarily through oxidation.[1][2] Other significant pathways include the loss of the N-acetyl group, N-demethylation, and modifications of the piperazine (B1678402) ring, leading to its opening and cleavage.[1][2] Some of the resulting oxidized products also undergo conjugation with glucuronic acid.[1][2] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme involved in the metabolism of this compound.[5] Interestingly, this compound acts as a substrate, an inhibitor, and an inducer of CYP3A4, indicating a complex potential for drug-drug interactions.[5]

Caption: Metabolic Pathway of this compound in Animal Models.

Experimental Protocols

The preclinical evaluation of this compound utilized established methodologies to characterize its pharmacokinetic and metabolic profile.

Animal Models

Studies were conducted in various animal models, including:

-

Mice: Specific strains were used for disposition studies.[1][2]

-

Rats: Sprague-Dawley rats were a common model for metabolism and tissue distribution studies.[1][2][3]

-

Dogs: Beagle dogs were used for pharmacokinetic and long-term toxicity studies.[1][2][3]

-

Ferrets: This model was specifically used to assess anti-emetic efficacy and brain penetration due to their human-like emetic response.[4]

Animals were housed under standard environmental conditions with access to a standard diet and water ad libitum.[2] For oral administration studies, food was typically withheld prior to dosing.[2]

Drug Administration and Sample Collection

-

Administration: this compound, often radiolabeled with [¹⁴C], was administered orally as a single or repeated dose.[1][2][3] In ferret studies, intraperitoneal administration was also used.[4]

-

Sample Collection:

-

Blood/Plasma: Serial blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolites.[1][2]

-

Tissues: At the termination of the studies, various tissues, including the liver, lungs, and myocardium, were collected to assess drug distribution.[3]

-

Excreta: Urine and feces were collected to determine the routes and extent of excretion.[1][2]

-

Caption: General Workflow for a Preclinical Pharmacokinetic Study of this compound.

Bioanalytical Methods

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of this compound and its major metabolites (M12, M13, and M31) in dog and rat plasma.[6]

-

Sample Preparation: Protein precipitation with acetonitrile (B52724) containing stable labeled internal standards was employed to extract the analytes from plasma.[6]

-

Chromatography: Reversed-phase chromatography was used for the separation of this compound and its metabolites.[6]

-

Detection: A turboionspray positive ion detection with multiple reaction monitoring was utilized for quantification.[6]

-

Quantification Limits: The lower and upper limits of quantification for this compound and its metabolites were 15 and 15,000 ng/mL, respectively, using a 50 µL plasma sample.[6]

This method demonstrated good precision and accuracy and was deemed suitable for supporting long-term toxicology studies.[6]

Key Findings and Implications

-

Rapid Absorption and Extensive Metabolism: this compound is rapidly absorbed following oral administration in multiple species, followed by extensive metabolism. This suggests that first-pass metabolism may play a significant role in its oral bioavailability.

-

Tissue Accumulation of Metabolites: The accumulation of certain metabolites, such as M200 and M134, in tissues like the myocardium, particularly in long-term studies, is a critical finding.[3] This highlights the importance of characterizing the pharmacology and toxicology of major metabolites in addition to the parent drug.

-

Fecal Excretion: The primary route of elimination is via the feces, indicating that biliary excretion is a major clearance mechanism.[1][2]

-

CYP3A4 Interactions: The complex interplay of this compound with CYP3A4 as a substrate, inhibitor, and inducer suggests a high potential for drug-drug interactions.[5] This is a crucial consideration for clinical development, especially when co-administered with other drugs metabolized by this enzyme.

-

Brain Penetration: this compound effectively crosses the blood-brain barrier in ferrets, with the parent compound being the predominant species in the brain.[4] This is consistent with its mechanism of action as a centrally-acting NK-1 receptor antagonist.

References

- 1. Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tissue distribution and characterization of drug-related material in rats and dogs after repeated oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound and its three major metabolites in dog and rat plasma by positive ion liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of Casopitant Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Casopitant (B1241461), a potent and selective neurokinin-1 (NK-1) receptor antagonist. Understanding the biotransformation of a drug candidate is critical for evaluating its efficacy, safety, and drug-drug interaction potential. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in the characterization of this compound metabolites.

Introduction to this compound Metabolism

This compound, chemically known as [1-piperidinecarboxamide,4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)-ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-(2R,4S)], undergoes extensive metabolism following administration.[1] Studies in humans have shown that negligible amounts of the parent compound are excreted unchanged, indicating that biotransformation is the primary route of elimination.[1][2] The metabolic profile of this compound is complex, involving multiple enzymatic pathways primarily mediated by the cytochrome P450 system.[1][2][3]

The primary enzyme responsible for this compound's metabolism is Cytochrome P450 3A4 (CYP3A4).[3] this compound is not only a substrate of CYP3A4 but also acts as both an inhibitor and an inducer of this enzyme.[3] This complex interaction with CYP3A4 underscores the importance of studying its metabolic profile to predict and manage potential drug-drug interactions.[3][4][5] Furthermore, a major circulating metabolite of this compound has been shown to be an inhibitor of CYP3A4 in its own right, adding another layer of complexity to its pharmacokinetic profile.[3]

Metabolic Pathways of this compound

The biotransformation of this compound involves a variety of phase I and phase II reactions. The principal metabolic routes identified include multiple oxidations, deacetylation, and modifications to the piperazine (B1678402) group.[1][2]

Key metabolic reactions include:

-

Oxidation: This is a predominant route, leading to hydroxylated derivatives.[1][2]

-

Deacetylation: The loss of the N-acetyl group from the piperazine moiety is a key step, often followed by further oxidation.[1][2]

-

Piperazine Ring Modification: This includes the opening and subsequent cleavage of the piperazine ring, resulting in a complex pattern of metabolites.[1][2]

-

N-demethylation: This has also been observed as a metabolic route.[2]

-

Conjugation (Phase II): While phase I metabolism is dominant, some phase II metabolites, particularly glucuronide conjugates, have been observed, mainly in urine.[1][2]

The diagram below illustrates the primary metabolic pathways of this compound.

Identified Metabolites of this compound

Metabolite profiling studies in plasma, urine, and feces have identified several key metabolites. The main circulating metabolites are a result of oxidation and deacetylation.[1]

-

M13 (GSK525060): A hydroxylated derivative of this compound, identified as one of the main circulating metabolites in humans, dogs, and female rats.[1][2] This metabolite is also an inhibitor of CYP3A4.[3]

-

M12 (GSK631832): A deacetylated and subsequently oxidized metabolite, which is particularly prominent in circulation after oral administration.[1]

-

M1 and M2 (Ferret-specific): In ferret brain tissue, the major metabolites were identified as hydroxylated this compound (M1) and its corresponding ketone product (M2).[6]

| Metabolite ID | Code Name | Metabolic Transformation | Biological Matrix | Species | Relative Abundance/Notes |

| M13 | GSK525060 | Hydroxylation | Plasma | Human, Dog, Rat | A major circulating metabolite.[1][2] Also a CYP3A4 inhibitor.[3] |

| M12 | GSK631832 | Deacetylation & Oxidation | Plasma | Human | A major circulating metabolite, especially after oral dosing.[1] |

| M1 | - | Hydroxylation | Brain | Ferret | Accounted for ~19% of radioactivity in brain extracts.[6] |

| M2 | - | Oxidation of M1 (Ketone) | Brain | Ferret | Accounted for ~3% of radioactivity in brain extracts.[6] |

| Phase II | - | Glucuronidation | Urine | Human | Observed, but less prominent than Phase I metabolites.[1] |

Experimental Protocols for Metabolite Identification

The characterization of this compound metabolites has employed a combination of in vivo and in vitro methods, utilizing advanced analytical techniques.

A clinical study was conducted to determine the disposition and metabolic profile of this compound in healthy male subjects.[1]

-

Study Design: A single-sequence study involving the administration of radiolabeled [¹⁴C]this compound via a single 90 mg intravenous (i.v.) infusion and a single 150 mg oral dose.[1]

-

Sample Collection: Blood, urine, and feces were collected at frequent intervals post-dosing to capture the absorption, distribution, metabolism, and excretion profile.[1]

-

Sample Preparation: Plasma was separated from whole blood. Urine and fecal samples were homogenized for analysis. For metabolite identification, samples often undergo extraction (e.g., liquid-liquid or solid-phase extraction) to concentrate analytes and remove interfering matrix components.[7][8]

-

Analytical Methodology:

-

Metabolite Profiling: Samples were analyzed by high-performance liquid chromatography (HPLC) for separation of the parent drug and its metabolites.[1]

-

Detection and Quantification: The HPLC system was coupled with off-line radiodetection to trace all drug-related material from the [¹⁴C]this compound dose.[1]

-

Structural Elucidation: Mass spectrometry (MS) was used for the identification and structural characterization of metabolites.[1] Further characterization of metabolites in urine was performed using ¹H-NMR spectroscopy.[1]

-

In vitro systems are essential for identifying metabolic pathways and investigating specific enzyme involvement.[3][5]

-

Test Systems: Pooled human liver microsomes (HLM) or cryopreserved human hepatocytes are commonly used.[5][9] HLM contains phase I enzymes, while hepatocytes contain both phase I and phase II enzymes.

-

Incubation Procedure:

-

This compound is incubated with the test system (e.g., HLM at 0.5-1.0 mg/mL protein concentration) in a buffered solution.

-

For phase I metabolism, a cofactor-regenerating system (e.g., NADPH regenerating system) is added to initiate the enzymatic reactions. Control incubations without the cofactor are run to assess non-enzymatic degradation.[10]

-

The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

The reaction is terminated by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[10]

-

-

Sample Analysis:

-

After termination, samples are centrifuged to remove precipitated proteins.

-

The supernatant is collected, potentially concentrated, and reconstituted in a suitable mobile phase for analysis.[10]

-

Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS), such as Q-TOF MS, is employed for accurate mass measurements, which helps in determining the elemental composition of metabolites.[6][8]

-

The following diagram outlines a typical workflow for the identification and characterization of drug metabolites from an in vivo study.

Conclusion

This compound is extensively metabolized in humans, primarily through oxidation and deacetylation pathways mediated largely by CYP3A4.[1][3] The major circulating metabolites, M13 (hydroxylated) and M12 (deacetylated-oxidized), have been successfully identified and characterized.[1] The characterization process relies on a combination of in vivo studies with radiolabeled compounds and in vitro experiments using human-derived systems.[1][5] Advanced analytical techniques, particularly high-resolution LC-MS, are indispensable for the structural elucidation and quantification of these metabolites.[6][7] The complex role of this compound as a substrate, inhibitor, and inducer of CYP3A4, along with the inhibitory activity of its major metabolite, highlights the critical need for thorough metabolic characterization in drug development to ensure patient safety and therapeutic efficacy.[3]

References

- 1. Disposition and metabolism of radiolabeled this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic disposition of this compound, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. benchchem.com [benchchem.com]

Casopitant: A Pharmacological Probe for Tachykinin Pathways - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Casopitant (B1241461) as a pharmacological tool for the investigation of tachykinin signaling pathways. This compound, a potent and selective neurokinin-1 (NK1) receptor antagonist, offers a valuable means to dissect the physiological and pathological roles of Substance P and other tachykinins. This document outlines its mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound and the Tachykinin System

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP is the preferred endogenous ligand for the NK1 receptor.[1]

This compound (GW679769) is a highly selective, non-peptide antagonist of the NK1 receptor.[2][3] Its ability to block the binding of SP and subsequent downstream signaling makes it an invaluable tool for elucidating the specific contributions of the SP-NK1 pathway in various biological systems. While clinically investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV), its potent and selective antagonism provides a powerful pharmacological instrument for preclinical research.[3][4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P. This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the initiation of intracellular signaling cascades. The primary signaling pathway activated by the NK1 receptor is the Gαq pathway, which leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][6] By inhibiting these initial steps, this compound effectively silences the cellular responses mediated by SP-NK1 receptor activation.

Data Presentation: Pharmacological Profile of this compound

Quantitative data on the pharmacological properties of this compound are essential for designing and interpreting experiments. The following tables summarize the available data. Note: Specific in vitro quantitative data for this compound, such as Ki and IC50 values for the human NK1 receptor, are not widely available in the public domain. Data for other well-characterized NK1 receptor antagonists are provided for comparative purposes.

Table 1: In Vitro Receptor Binding and Functional Antagonism of NK1 Receptor Antagonists

| Compound | Receptor/Species | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Reference |

| This compound | Ferret NK1 | Radioligand Binding | 0.16 | - | - | [7] |

| Aprepitant | Human NK1 | Radioligand Binding | - | 0.1-0.9 | - | [7] |

| Netupitant | Human NK1 | Radioligand Binding | 1.0 | - | - | [7] |

| Rolapitant | Human NK1 | Radioligand Binding | 0.66 | - | - | [7] |

| Netupitant | Human NK1 (CHO cells) | Calcium Mobilization | - | - | 8.87 | [8][9] |

| Pronetupitant | Human NK1 (CHO cells) | Calcium Mobilization | - | - | 8.72 | [10] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Emetic/Behavioral Stimulus | This compound Dose | Route | Effect | Reference |

| Delayed Emesis | Ferret | Cisplatin (B142131) (5 mg/kg, i.p.) | ≥0.5 mg/kg | i.p. | Complete rescue from emetic events | [6] |

| Delayed Emesis | Ferret | Cisplatin (5 mg/kg, i.p.) | Dose-dependent | i.p. | Reduction in nausea-like behaviors | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a pharmacological tool. The following sections provide outlines for key in vitro and in vivo experiments.

In Vitro Assays

4.1.1. NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Non-labeled Substance P (for determination of non-specific binding).

-

This compound or other test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in a 96-well plate.

-

For total binding, omit the competitor. For non-specific binding, include a saturating concentration of unlabeled Substance P.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

-

4.1.2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.

-

Materials:

-

Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or CHO-K1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

NK1 receptor agonist (e.g., Substance P or a selective agonist like GR73632).

-

This compound or other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Plate cells in a black-walled, clear-bottom 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an NK1 receptor agonist (typically an EC80 concentration).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.

-

4.1.3. Inositol Phosphate (IP) Accumulation Assay

This assay provides a measure of the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

-

Materials:

-

Cells expressing the NK1 receptor.

-

[³H]-myo-inositol or a commercial HTRF-based IP-One assay kit.

-

Lithium chloride (LiCl) to inhibit IP1 degradation.

-

NK1 receptor agonist.

-

This compound or other test compounds.

-

-

Procedure (HTRF-based):

-

Plate cells in a suitable microplate.

-

Pre-incubate cells with varying concentrations of this compound in a stimulation buffer containing LiCl.

-

Stimulate cells with an NK1 receptor agonist.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate to allow for binding of the detection reagents.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the IC50 value for this compound's inhibition of the agonist-induced IP1 accumulation.

-

In Vivo Models

4.2.1. Cisplatin-Induced Emesis in Ferrets

The ferret is a gold-standard model for studying emesis as its vomiting reflex is similar to that of humans.

-

Animals: Male or female ferrets.

-

Procedure:

-

Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce both acute and delayed emesis.[6][11]

-

Administer this compound at various doses and time points (prophylactic or therapeutic) via a relevant route (e.g., intraperitoneally or orally).

-

Observe the animals for a defined period (e.g., up to 72 hours for delayed emesis) and record the number of retches and vomits.

-

Nausea-like behaviors (e.g., forward and backward movements, lip licking) can also be quantified.

-

Analyze the dose-dependent effect of this compound on reducing the frequency of emetic episodes and nausea-like behaviors.

-

4.2.2. NK1 Agonist-Induced Foot Tapping in Gerbils

This model is used to assess the central activity of NK1 receptor antagonists.

-

Animals: Male gerbils.

-

Procedure:

-

Administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).[12]

-

This induces a characteristic foot-tapping behavior.

-

Pre-treat animals with this compound at various doses via a systemic route (e.g., intraperitoneally or orally).

-

Observe the animals and quantify the number of foot taps (B36270) over a defined period.

-

Determine the dose of this compound required to inhibit the agonist-induced foot tapping, providing an in vivo measure of central NK1 receptor blockade.

-

Visualizations: Pathways and Workflows

Tachykinin NK1 Receptor Signaling Pathway

Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing an NK1 Receptor Antagonist

Caption: A logical workflow for the preclinical pharmacological characterization of an NK1 receptor antagonist like this compound.

Conclusion

This compound is a potent and selective pharmacological tool for the investigation of tachykinin pathways mediated by the NK1 receptor. Its utility spans from in vitro binding and functional assays to in vivo models of central and peripheral NK1 receptor function. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively employ this compound in their studies to further unravel the complex roles of Substance P and the NK1 receptor in health and disease. While some specific quantitative data for this compound remain proprietary, the provided information and comparative data for other NK1 antagonists offer a solid framework for experimental design and interpretation.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 10. In vitro and in vivo pharmacological characterization of Pronetupitant, a prodrug of the neurokinin 1 receptor antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]